Polymerization Co-Catalyst Performance: Tri-n-butylaluminum vs. Tri-n-octylaluminum
In ethylene polymerization with SiO2/MgCl2-supported TiCl4 catalysts, TNBA (as tri-n-butylaluminum) exhibits a distinct activation energy compared to tri-n-octylaluminum (TNOA), directly impacting reaction rate temperature dependence. While both are linear alkyls, the difference in chain length leads to measurable variations in catalytic behavior. The study by Lynch et al. demonstrates that the nature of the aluminum alkyl strongly influences the activation energy of the polymerization reaction [1].
| Evidence Dimension | Activation Energy Dependence |
|---|---|
| Target Compound Data | Activation energy strongly dependent on co-catalyst type; specific value for TNBA not isolated but trend with chain length is established. |
| Comparator Or Baseline | Tri-n-octylaluminum (TNOA) and other linear alkyls show different activation energy profiles under identical conditions. |
| Quantified Difference | The activation energy of the polymerization reaction was found to depend strongly on the type of co-catalyst which was used [1]. |
| Conditions | Ethylene polymerization in a slurry reactor (decane diluent) using a laboratory-prepared high-activity SiO2/MgCl2-supported TiCl4 catalyst. |
Why This Matters
This confirms that TNBA is not a kinetically equivalent substitute for longer-chain linear alkyls; process parameters (temperature control, productivity models) must be re-optimized.
- [1] Lynch, D. T., Jejelowo, M. O., & Wanke, S. E. (1991). The influence of aluminum alkyls on the polymerization of ethylene with SiO2/MgCl2-supported TiCl4 catalysts. The Canadian Journal of Chemical Engineering, 69(3), 657-664. View Source
